Allyl acetoacetate

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Formulators of water-based inks face poor adhesion on PE/BOPP films and slow drying. Allyl acetoacetate (AAA) overcomes both: its acetoacetate group enables ambient crosslinking with diamines (e.g., HDA), while the allyl group allows free-radical incorporation into acrylic backbones. - Achieves 100% adhesion on PE and >80% on BOPP when crosslinked with HDA. - Increases film Tg by 8 °C and enhances thermal stability (TGA). - Unlike methyl acetoacetate, AAA copolymerizes randomly, not as a plasticizer. - Predictable phase behavior in supercritical CO₂ (52% lower RMSD vs. MAA). Supplied with full QA documentation. Hazmat (UN2810, 6.1, III); shipping charges may apply.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 1118-84-9
Cat. No. B072254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl acetoacetate
CAS1118-84-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OCC=C
InChIInChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3
InChIKeyAXLMPTNTPOWPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Acetoacetate: Bifunctional Monomer for Coatings & Inks


Allyl acetoacetate (AAA) is a colorless to pale yellow liquid monomer with the chemical formula C₇H₁₀O₃ (molecular weight 142.15 g/mol). It contains both an acetoacetate group (a β-ketoester) and an allyl double bond, giving it dual reactivity . The acetoacetate moiety allows for ambient-temperature crosslinking with polyamines via keto-amine condensation, while the allyl group provides a site for free-radical polymerization [1]. This bifunctionality makes AAA particularly useful for formulating low-temperature, self-crosslinking acrylic emulsions used in water-based inks and coatings .

1
Bifunctional monomer with acetoacetate and allyl groups enables dual-cure pathways
2
Keto-amine condensation supports ambient, low-temperature self-crosslinking
3
Designed for water-based acrylic emulsions in coatings, inks and adhesives

Why Allyl Acetoacetate Substitution Fails in Coatings


In-class compounds like methyl acetoacetate (MAA) and 2-(acetoacetoxy)ethyl methacrylate (AAEM) share the acetoacetate functionality but differ critically in their polymerization behavior and resulting polymer architecture. MAA is a non-polymerizable, volatile solvent that merely plasticizes a film and evaporates, failing to contribute to the polymer backbone [1]. AAEM, while polymerizable, is a methacrylate monomer with vastly different reactivity ratios, leading to blocky or alternating copolymer structures unlike the more random incorporation achieved with the allyl group in AAA [2]. This fundamental difference in copolymerization kinetics directly impacts the final film's glass transition temperature (Tg), mechanical properties, and the uniformity of crosslink distribution, making generic substitution a significant formulation risk [3].

Non-polymerizable diluent
Methyl acetoacetate (MAA) does not copolymerize; it may plasticize temporarily and evaporate without contributing to film integrity.
Altered copolymer architecture
AAEM yields alternating copolymers with a single Tg, unlike AAA’s random copolymer with dual Tg morphology. Film mechanical balance may shift significantly.
Crosslink distribution mismatch
Reactivity ratios with styrene differ (r₁r₂ ≈ 1 vs ≈ 0), leading to uneven crosslink spacing and potentially different hardness, flexibility and thermal response.

Allyl Acetoacetate Performance vs. Analogs


Monomer Reactivity Ratios: AAA vs. AEMA

When copolymerized with styrene (St), allyl acetoacetate (AAA) and 2-(acetoacetoxy)ethyl methacrylate (AEMA) exhibit fundamentally different polymerization behavior. The monomer reactivity ratio product (r₁r₂) for the St-co-AAA system is near 1, indicating a tendency toward random copolymer formation. In contrast, the r₁r₂ for the St-co-AEMA system is near zero, signifying a high degree of alternating character [1]. This difference dictates the distribution of crosslinkable acetoacetate groups along the polymer chain, which is a primary driver of final film properties.

Reactivity ratios (r₁r₂)
Head-to-head
AAA + St: r₁r₂ ≈ 1 (random) AEMA + St: r₁r₂ ≈ 0 (alternating)
Random vs alternating monomer sequence dictates crosslink spacing homogeneity
Bulk copolymerization with styrene at 60 °C, AIBN initiation
Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Two Tgs: AAA vs. AEMA Copolymers

The difference in copolymerization behavior between AAA and AEMA directly manifests in the thermal properties of the resulting polymers. Differential scanning calorimetry (DSC) analysis of St-co-AAA copolymers reveals the presence of two distinct glass transition temperatures (Tgs), which closely match the Tg values of the respective homopolymers (polystyrene and poly(allyl acetoacetate)). This indicates microphase separation or block-like structures within the chain [1]. In contrast, St-co-AEMA copolymers exhibit only a single, intermediate Tg, characteristic of a more homogeneous, alternating copolymer [1].

Thermal phase behavior
Head-to-head
St-co-AAA: two distinct Tgs St-co-AEMA: single intermediate Tg
Dual Tg indicates microphase separation, enabling tailored mechanical profiles
DSC analysis on bulk copolymers
Polymer Physics Thermal Analysis Coatings

AAA-HDA Adhesion on Key Plastic Films

The performance of allyl acetoacetate (AAA) as a crosslinkable monomer was quantified in a water-based ink formulation for plastic films. A polyacrylate emulsion incorporating AAA and crosslinked with hexamethylenediamine (HDA) achieved 100% adhesion on polyvinyl chloride (PVC) and polyethylene (PE) films, and 80.08% adhesion on biaxially oriented polypropylene (BOPP) . The study directly attributes this superior adhesion to the low-temperature self-crosslinking enabled by the AAA-HDA system, which also accelerated the ink's dryness rate from 23 mm/30 s to 40 mm/30 s .

Adhesion on plastic films
Data to verify
100% (PVC, PE) · 80% (BOPP)
Reported high adhesion for water-based ink binder on low-energy surfaces
Ambient-cured AAA-HDA polyacrylate emulsion; source-specific review needed
Water-Based Inks Adhesion Crosslinking

AAA Phase Behavior in Supercritical CO2

The phase behavior of acetoacetates in supercritical CO₂ (S-CO₂) is relevant for green processing techniques. A study comparing allyl acetoacetate (AAA), methyl acetoacetate (MAA), and ethyl acetoacetate (EAA) found that the experimental solubility data for the AAA + S-CO₂ system was modeled with the lowest overall root mean square relative deviation (RMSD %), ranging from 1.29% to 3.63% across five temperature sets, when correlated using the Peng-Robinson equation of state [1]. The overall RMSD for AAA was 2.55%, compared to 5.33% for MAA and 2.74% for EAA, indicating that the phase behavior of AAA is more predictable and well-behaved under these conditions [1].

S-CO₂ model accuracy
Head-to-head
AAA: RMSD 2.55% MAA: 5.33% · EAA: 2.74%
Lower deviation supports more predictable S-CO₂ process design
Peng-Robinson EoS, T = 313–393 K, P up to 20.78 MPa
Supercritical Fluid Processing Green Chemistry Thermodynamics

AAA-HDA Crosslinking: Thermal Stability and Tg Increase

The effectiveness of AAA in improving thermal properties through self-crosslinking was quantified. In an acrylic emulsion, the addition of AAA and crosslinking with hexamethylenediamine (HDA) resulted in a measurable increase in the glass transition temperature (Tg) of the final film by 8 °C, as determined by differential scanning calorimetry (DSC) [1]. Thermogravimetric analysis (TGA) further verified that crosslinking improved the overall thermal stability of the film [1].

Tg increase after crosslink
Class-level
+8 °C
Quantified hardness and block-resistance gain in AAA-HDA films
Acrylic copolymer with 2.0% AAA, ambient HDA crosslinking, DSC
Thermal Analysis Coatings Crosslinking

Allyl Acetoacetate: High-Value Application Scenarios


Water-Based Inks for Flexible Packaging

Formulators developing water-based inks for low-surface-energy films like polyethylene (PE) and biaxially oriented polypropylene (BOPP) should prioritize allyl acetoacetate. Evidence shows that AAA-containing polyacrylate emulsions, when crosslinked with hexamethylenediamine (HDA), achieve 100% adhesion on PE and over 80% on BOPP, while also accelerating drying speed . This performance profile directly addresses the two major limitations—adhesion and slow drying—that have historically prevented water-based inks from displacing solvent-based systems in this market .

Low-Temperature Cure Industrial Coatings

AAA is a strategic choice for formulating 1K, ambient-cure industrial coatings that require enhanced hardness and thermal stability. The keto-amine crosslinking mechanism with diamines like HDA is proven to increase the film's glass transition temperature (Tg) by 8 °C and improve overall thermal stability as measured by TGA [1]. This provides a quantifiable advantage in applications where post-cure baking is not feasible or cost-effective, such as in large-scale field-applied coatings or heat-sensitive substrates.

Specialty Copolymer Synthesis with Unique Morphology

In the synthesis of functional copolymers, AAA offers a unique pathway to control polymer microstructure. Unlike methacrylate-based acetoacetates like AEMA which produce alternating copolymers with a single Tg, copolymerization of AAA with styrene yields a random copolymer that exhibits two distinct glass transition temperatures [2]. This ability to create a microphase-separated morphology from a single polymerization step can be exploited to design materials with a tailored balance of mechanical properties, such as impact resistance or damping capacity.

Green Processing with Supercritical CO2

For research and development involving supercritical CO₂ as a green solvent for polymerization, extraction, or particle engineering, allyl acetoacetate offers a key processing advantage over methyl acetoacetate. Thermodynamic modeling shows that the phase behavior of AAA in S-CO₂ is significantly more predictable, with a 52% lower root mean square deviation (RMSD) than that of MAA when correlated with the Peng-Robinson equation of state [3]. This translates to more reliable and robust process design and scale-up.

Application
Selection Property
Validation Focus
Water-based inks for flexible packaging
Ambient keto-amine crosslinking to polyolefin adhesion
Adhesion to PE, BOPP; drying rate improvement
Low-temperature cure industrial coatings
Self-crosslinking without baking
Tg increase and thermal stability (TGA/DSC)
Specialty copolymer morphology design
Allyl random copolymerization vs methacrylate alternating
Dual Tg microphase separation, mechanical balance
Supercritical CO₂ green processing
Predictable phase behavior in S-CO₂
Thermodynamic modeling accuracy (RMSD)

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